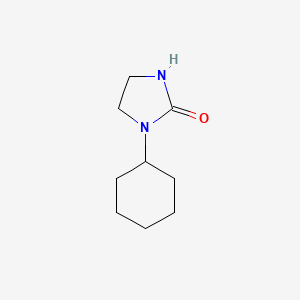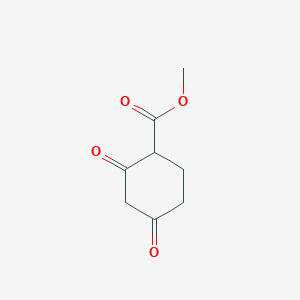![molecular formula C9H11N3O B3263650 1-[(Pyridin-3-yl)methyl]imidazolidin-2-one CAS No. 37732-90-4](/img/structure/B3263650.png)
1-[(Pyridin-3-yl)methyl]imidazolidin-2-one
Vue d'ensemble
Description
“1-[(Pyridin-3-yl)methyl]imidazolidin-2-one” is a small organic molecule . It has a molecular weight of 177.21 and its IUPAC name is 1-(pyridin-3-ylmethyl)imidazolidin-2-one . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11N3O/c13-9-11-4-5-12(9)7-8-2-1-3-10-6-8/h1-3,6H,4-5,7H2,(H,11,13) . This indicates that the molecule contains 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1-[(Pyridin-3-yl)methyl]imidazolidin-2-one has been studied for its potential applications in the fields of chemistry, biology, and medicine. In the field of chemistry, this compound has been studied for its potential to act as a catalyst in the synthesis of organic compounds. In the field of biology, this compound has been studied for its potential to act as an inhibitor of enzymes, an antioxidant, an antimicrobial agent, and a therapeutic agent. In the field of medicine, this compound has been studied for its potential to act as an anti-inflammatory agent and a drug for the treatment of cancer.
Mécanisme D'action
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical processes, but the specific pathways influenced by this compound require further investigation .
Avantages Et Limitations Des Expériences En Laboratoire
1-[(Pyridin-3-yl)methyl]imidazolidin-2-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Furthermore, this compound has a wide range of potential applications in the fields of chemistry, biology, and medicine. However, there are some limitations to its use in laboratory experiments. This compound has a limited solubility in water, and it is not very soluble in organic solvents. In addition, the mechanism of action of this compound is not yet fully understood, and its effects on living organisms have not been extensively studied.
Orientations Futures
The potential applications of 1-[(Pyridin-3-yl)methyl]imidazolidin-2-one are vast, and there are a number of possible future directions for research. These include further studies on the mechanism of action of this compound, studies on the effects of this compound on living organisms, and studies on the synthesis and use of this compound in the synthesis of organic compounds. In addition, further studies on the use of this compound as an inhibitor, an antioxidant, an antimicrobial agent, and a therapeutic agent are needed. Finally, further studies are needed to explore the potential applications of this compound in gene therapy.
Safety and Hazards
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-11-4-5-12(9)7-8-2-1-3-10-6-8/h1-3,6H,4-5,7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRRQAZKFGNFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

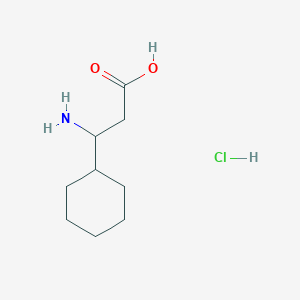
![4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine](/img/structure/B3263571.png)
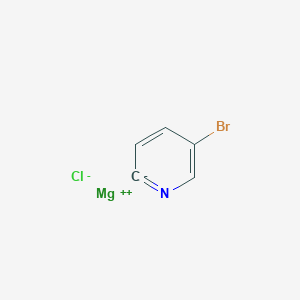
![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)
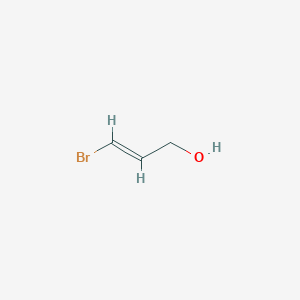
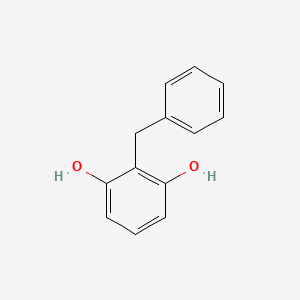
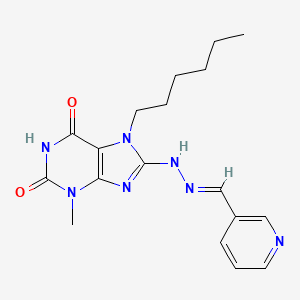
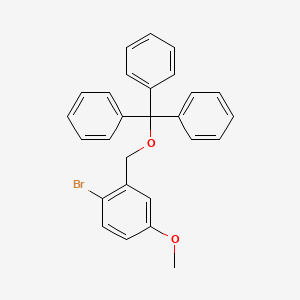
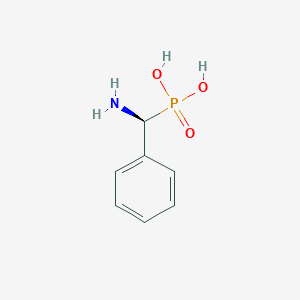
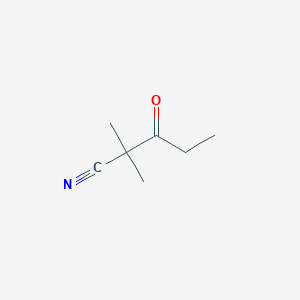
![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B3263635.png)
